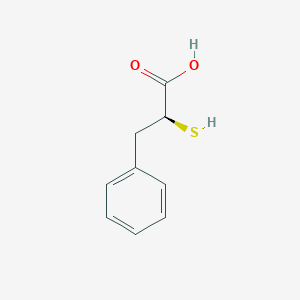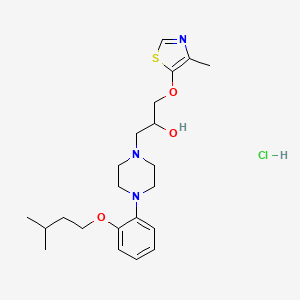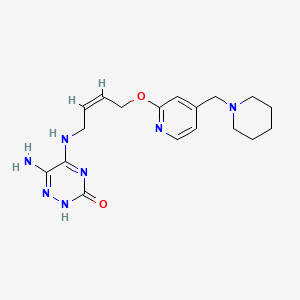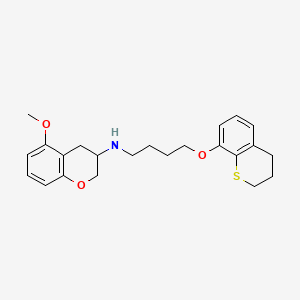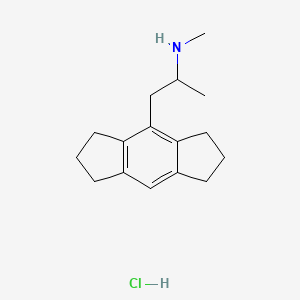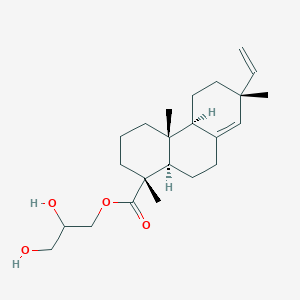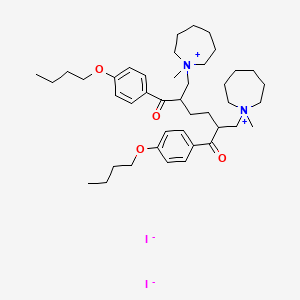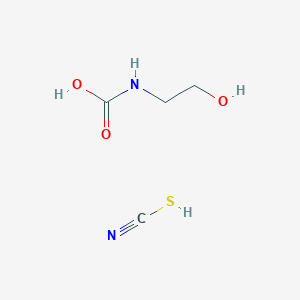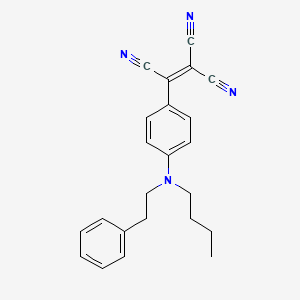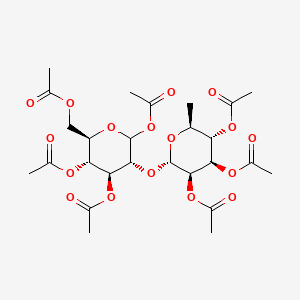
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate is a complex carbohydrate derivative. It is a heptaacetate form of neohesperidose, a disaccharide composed of glucose and rhamnose. This compound is often used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate typically involves the acetylation of neohesperidose. The process begins with the selective protection of hydroxyl groups followed by the introduction of acetyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent disaccharide.
Oxidation: The compound can be oxidized using reagents like periodic acid to cleave the glycosidic bond.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Periodic acid (HIO4).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Hydrolysis: Neohesperidose.
Oxidation: Cleaved products of the glycosidic bond.
Substitution: Derivatives with substituted functional groups.
科学的研究の応用
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate is used in various scientific research fields:
Chemistry: As a model compound for studying carbohydrate chemistry and glycosidic bond formation.
Biology: In the study of carbohydrate-protein interactions and as a substrate for glycosidases.
Industry: Used in the synthesis of complex carbohydrates and as an intermediate in the production of other chemical compounds.
作用機序
The compound exerts its effects primarily through its interactions with enzymes and proteins involved in carbohydrate metabolism. The acetyl groups can be hydrolyzed by esterases, releasing the parent disaccharide, which can then participate in various biochemical pathways. The molecular targets include glycosidases and other carbohydrate-processing enzymes.
類似化合物との比較
Similar Compounds
- 2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl)-D-glucose tetraacetate
- 2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-rhamnopyranosyl)-D-glucose tetraacetate
Uniqueness
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate is unique due to its specific acetylation pattern and the presence of the mannopyranosyl moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications.
特性
CAS番号 |
96646-72-9 |
|---|---|
分子式 |
C26H36O17 |
分子量 |
620.6 g/mol |
IUPAC名 |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O17/c1-10-19(36-12(3)28)21(38-14(5)30)23(40-16(7)32)25(35-10)43-24-22(39-15(6)31)20(37-13(4)29)18(9-34-11(2)27)42-26(24)41-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25-,26?/m0/s1 |
InChIキー |
PXSGTFALWGIXGH-BDAFYXQLSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


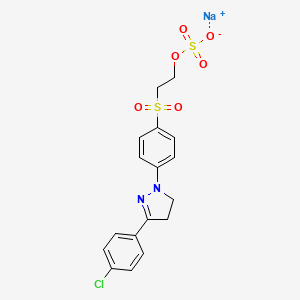
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)

